Product packaging for 4-nitroso-1H-pyrazol-5-amine(Cat. No.:)

4-nitroso-1H-pyrazol-5-amine

Cat. No.: B13151339
M. Wt: 112.09 g/mol
InChI Key: VOTMIABKERSZFY-UHFFFAOYSA-N
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Description

4-nitroso-1H-pyrazol-5-amine is a valuable chemical intermediate in organic and medicinal chemistry, recognized for its role as a key precursor in the synthesis of nitrogen-containing heterocycles. Its prominent research application is in the development of novel pyrazole-based covalent thrombin inhibitors, which function via a unique serine-trapping mechanism of action by transferring an acyl group to the catalytic Ser195 residue of the enzyme . Such inhibitors have demonstrated potent activity (IC50 values as low as 16 nM) and high selectivity against other serine proteases, positioning them as promising candidates for safer anticoagulant therapies with potentially reduced effects on bleeding time compared to traditional non-covalent drugs . Beyond medicinal chemistry, this nitroso-aminopyrazole scaffold is integral to the regiospecific synthesis of complex fused heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinoxalines, which are of significant interest for their fluorescent properties and potential applications in materials science . The compound's reactivity is defined by its ambident nature and intramolecular hydrogen bonding, which influences its tautomeric forms, protonation states, and E/Z isomerism, all critical factors for its behavior in synthetic pathways . Recent advances have also established efficient methods for the direct N-functionalization of 4-nitroso-1H-pyrazoles using alkylating agents, expanding the toolkit for diversifying this core structure . This product is intended for research purposes as a fundamental building block and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N4O B13151339 4-nitroso-1H-pyrazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitroso-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-3-2(7-8)1-5-6-3/h1H,(H3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTMIABKERSZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Nitroso 1h Pyrazol 5 Amine and Its Functionalized Analogs

Regioselective Nitrosation Approaches for 4-Nitroso-1H-Pyrazol-5-amine Formation

The introduction of a nitroso group at the C4 position of the 5-aminopyrazole ring is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this transformation with high regioselectivity.

One-Pot Nitrosation and Cyclization Routes from Precursors

One-pot syntheses offer an efficient and atom-economical approach to this compound and its analogs by combining nitrosation and cyclization steps in a single reaction vessel. These methods typically start from readily available acyclic precursors.

A prominent one-pot method involves the nitrosation of 1,3-dicarbonyl compounds or their lithium salts, followed by cyclization with hydrazines. This strategy allows for the synthesis of a variety of 4-nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazoles researchgate.net. The reduction of these nitroso derivatives can then yield the corresponding 4-aminopyrazoles.

Another versatile one-pot approach is a telescoping synthesis that begins with the Michael addition of hydrazine hydrate to acrylonitrile, followed by condensation with an aldehyde to form a 3-(2-alkylidenehydrazinyl)propanenitrile intermediate. Subsequent base-mediated cyclization affords a 5-amino-1-alkyl-1H-pyrazole, which is then subjected to nitrosation in the presence of an acid to yield the desired 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt nih.gov. The nitroso source for this final step can be selected from reagents such as 3-methylbutyl nitrite (B80452), nitrosylsulfonic acid, tert-butyl nitrite, or butyl nitrite nih.govgoogle.com.

Furthermore, multicomponent reactions provide a powerful tool for the one-pot synthesis of related structures. For instance, the condensation of malononitrile, a substituted benzaldehyde, and phenylhydrazine can generate 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles mdpi.comresearchgate.net. While not directly yielding the 4-nitroso product, this highlights the utility of one-pot strategies in constructing the core pyrazole (B372694) ring, which can then be subjected to nitrosation.

PrecursorsReagents and ConditionsProductKey Features
1,3-Diketones or their lithium salts and Hydrazines1. Nitrosation 2. Cyclization4-Nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazolesAllows for the introduction of diverse substituents at positions 3 and 5.
Acrylonitrile, Hydrazine hydrate, and Aldehydes1. Michael addition 2. Condensation 3. Base-mediated cyclization 4. Nitrosation (e.g., with 3-methylbutyl nitrite and acid)5-Amino-4-nitroso-1-alkyl-1H-pyrazole saltsA telescoping, multi-step one-pot process.
Malononitrile, Benzaldehyde, and PhenylhydrazineCondensation reaction5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileA multicomponent reaction to form the pyrazole ring, which can be a precursor for nitrosation.

Nitrosation of 5-Amino-1H-Pyrazole-4-Carbaldehyde Precursors

The nitrosation of pre-functionalized pyrazoles, such as those bearing a carbaldehyde group at the 4-position, represents a targeted approach to introduce the nitroso group. While direct nitrosation of 5-amino-1H-pyrazole-4-carbaldehyde is not extensively detailed in the readily available literature, the synthesis of pyrazole-4-carbaldehydes is a well-established process. For instance, the Vilsmeier-Haack reaction of arylhydrazones can yield various pyrazole-4-carbaldehyde derivatives nih.gov. These compounds serve as potential precursors where the C4-proton is activated towards electrophilic substitution, including nitrosation. The specific conditions for such a nitrosation would likely involve the use of a nitrosating agent like sodium nitrite in an acidic medium.

Nitrosation of the 5-Amino Group

Direct C-nitrosation of electron-rich heterocyclic rings is a known transformation. For 5-aminopyrazoles, the C4 position is activated towards electrophilic attack. The reaction is typically carried out using a nitrosating agent such as sodium nitrite in an acidic environment (e.g., acetic acid or hydrochloric acid) at low temperatures beilstein-journals.org. This direct approach offers a straightforward route to 4-nitroso-5-aminopyrazoles from the corresponding 5-aminopyrazole precursors. The success of this regioselective C4-nitrosation is attributed to the electronic properties of the 5-aminopyrazole system, where the amino group strongly activates the adjacent C4 position towards electrophilic substitution.

N-Functionalization and Substitution Reactions on the Pyrazole Ring

The this compound scaffold possesses multiple reactive sites, allowing for a range of functionalization reactions. The nitrogen atoms of the pyrazole ring, in particular, are amenable to substitution, leading to a diverse array of derivatives.

Direct N-Alkylation of Ambident this compound Scaffolds

The this compound system is an ambident nucleophile, with potential sites for alkylation at both the N1 and N2 positions of the pyrazole ring. The regioselectivity of N-alkylation is a key consideration in the synthesis of functionalized analogs.

The direct N-alkylation of 3,5-substituted 4-nitroso-1H-pyrazoles has been described, yielding N-functionalized nitrosopyrazoles researchgate.nettandfonline.com. An efficient method for the regioselective N-alkylation of these compounds and their sodium salts involves the use of various alkylating agents such as benzyl (B1604629) halides and halocarboxylic acid esters. These reactions can be carried out under superbasic conditions or by refluxing in acetone, leading to yields of up to 85% researchgate.nettandfonline.com. Quantum-chemical calculations have shown that N-alkylation is kinetically and thermodynamically more favorable than O-alkylation of the nitroso group researchgate.nettandfonline.com.

SubstrateAlkylating AgentReaction ConditionsProductYield
3,5-Disubstituted 4-nitroso-1H-pyrazoleBenzyl halidesSuperbasic conditions or reflux in acetoneN-Benzylated 4-nitrosopyrazoleUp to 85%
3,5-Disubstituted 4-nitroso-1H-pyrazole sodium saltHalocarboxylic acid estersSuperbasic conditions or reflux in acetoneN-Alkylated 4-nitrosopyrazole with ester functionalityUp to 85%

Acylation and Other Derivatization Strategies of Aminopyrazoles

The amino group at the C5 position and the nitrogen atoms of the pyrazole ring are nucleophilic and can readily undergo acylation and other derivatization reactions. These transformations are crucial for introducing a wide range of functional groups and for the synthesis of fused heterocyclic systems.

Acylation of 5-aminopyrazoles can be achieved using various acylating agents, such as acetic anhydride (B1165640) and substituted benzoyl chlorides google.com. For example, 5-amino-3-aryl-1H-pyrazoles can be treated with substituted benzoyl chlorides in dichloromethane to afford the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides google.comnih.gov. Similarly, reaction with acetic anhydride can lead to the formation of acylated products researchgate.net.

Beyond simple acylation, 5-aminopyrazoles are key precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. This is typically achieved through condensation reactions with 1,3-dielectrophiles such as β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones nih.govtandfonline.comrsc.orgbeilstein-journals.orgnih.gov. These cyclocondensation reactions offer a versatile route to a large library of bioactive molecules.

SubstrateReagentReaction ConditionsProduct Type
5-Amino-3-aryl-1H-pyrazoleSubstituted benzoyl chlorideDichloromethaneN-(1,3-Diaryl-1H-pyrazol-5-yl)benzamide
5-Aminopyrazole derivativeAcetic anhydride-N-Acetylated 5-aminopyrazole
5-Aminopyrazoleβ-Dicarbonyl compoundAcidic or basic catalysis, often with heatingPyrazolo[1,5-a]pyrimidine
5-AminopyrazoleEnaminoneReflux in ethanol (B145695), sometimes with acid catalysisPyrazolo[1,5-a]pyrimidine

Reduction of this compound to 4-Amino-1H-Pyrazol-5-amine Derivatives

The conversion of the 4-nitroso group to an amino group is a key transformation, yielding 4,5-diaminopyrazole derivatives. This reduction can be accomplished through several methods, including catalytic hydrogenation and chemical reduction using various reagents.

Catalytic hydrogenation is a widely employed method for the reduction of the nitroso group on the pyrazole ring. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. A common and effective catalyst for this transformation is palladium on activated carbon (Pd/C) google.comgoogle.com.

The reaction is generally carried out under an inert atmosphere to prevent unwanted side reactions. The this compound derivative is hydrogenated at elevated temperatures, typically between 50-70°C, under a hydrogen pressure of approximately 3 bar google.com. The use of a 10% palladium on activated carbon catalyst has been specified in certain synthetic routes google.com. This method is favored for its clean conversion and the relative ease of removing the catalyst by filtration upon reaction completion. The resulting 4,5-diaminopyrazole is often converted into a more stable acid addition salt, such as a hemisulfate salt, by reacting it with an acid like sulfuric acid google.comgoogle.com.

Table 1: Conditions for Catalytic Hydrogenation

Parameter Condition Source
Reducing Agent Hydrogen Gas (H₂) google.comgoogle.com
Catalyst Palladium on Carbon (Pd/C) google.comgoogle.com
Catalyst Loading 10% Pd/C google.com
Temperature 50 - 70 °C google.com

| Pressure | ~3 bar | google.com |

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful depending on the substrate and desired outcome. Various metals and metal salts are effective for this purpose.

Tin(II) Chloride (SnCl₂): Tin(II) chloride is a common reagent for the reduction of nitro and nitroso groups. The reduction of 4-hydroxyiminopyrazol-5-ones, a tautomeric form of 4-nitrosopyrazol-5-ols, to 4-aminopyrazol-5-ols has been successfully achieved using tin(II) chloride in concentrated hydrochloric acid (HCl) nih.gov. This method is effective for producing the hydrochloride salts of the corresponding amino pyrazoles nih.gov. The reaction proceeds through the deoxygenation of the nitroso group, with the SnCl₂ being converted to tin oxides in the process researchgate.net.

Zinc (Zn): Zinc metal is another powerful reducing agent used for this transformation. For instance, 1-(sulfonated phenyl)-4-amino-5-pyrazolones have been synthesized by the reduction of the corresponding hydroxyimino derivatives using zinc powder in a mixture of hydrochloric and acetic acids nih.gov. In some cases, the reduction can be carried out under milder, neutral conditions. The reduction of N-glycoconjugated 4-nitroso-3-methyl-5-pyrazolones was performed using zinc in methanol in the presence of ammonium chloride (NH₄Cl) nih.gov.

Table 2: Chemical Reducing Agents and Conditions

Reagent Conditions Product Form Source
**Tin(II) Chloride (SnCl₂) ** Concentrated HCl Hydrochloride Salt nih.gov
Zinc (Zn) HCl and Acetic Acid Free Amine/Salt nih.gov

| Zinc (Zn) | Methanol, NH₄Cl | Free Amine | nih.gov |

Advanced Synthetic Process Development

Telescoping, or one-pot synthesis, is a process where multiple reaction steps are carried out in the same reactor without isolating the intermediate compounds. This approach has been successfully applied to the synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts google.comgoogle.com.

The major advantage of this process is the elimination of the "workup" steps—the various manipulations typically required to isolate and purify intermediates between reaction stages google.com. By avoiding these steps, the process offers several benefits:

Increased Yield: Minimizes the loss of material that occurs during isolation and purification.

Cost-Effectiveness: Reduces the use of solvents, reagents, and energy required for purification.

Enhanced Safety: Avoids direct contact with potentially toxic intermediates, such as hydrazine derivatives google.com.

In this telescoping process, the synthesis can begin from basic precursors and proceed through the formation of the pyrazole ring, followed by nitrosation in the same pot, leading directly to the desired 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt google.comgoogle.com.

Acids play a crucial role in several stages of pyrazole synthesis and transformation. In the formation of the pyrazole ring itself, acid catalysis can be employed. For example, the condensation of 1,3-diketones with hydrazines to form pyrazole derivatives can be facilitated by a catalytic amount of sulfuric acid at room temperature researchgate.net.

Following the reduction of the 4-nitroso group, acids are used to form stable, isolable salts of the resulting 4,5-diaminopyrazole derivatives google.comgoogle.com. A variety of mineral or organic acids can be used for this purpose, including:

Hydrochloric acid (HCl)

Sulfuric acid (H₂SO₄)

Phosphoric acid (H₃PO₄)

Acetic acid (CH₃COOH)

Malic acid

The formation of a hemisulfate salt (0.5 H₂SO₄) is a preferred embodiment in some patented processes, as it facilitates the precipitation and isolation of the final product google.comgoogle.com. This acid-mediated salt formation is a critical final step that enhances the stability and handling of the diamino pyrazole product.

Advanced Spectroscopic and Structural Characterization of 4 Nitroso 1h Pyrazol 5 Amine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural elucidation of 4-nitroso-1H-pyrazol-5-amine and its analogues in solution. It provides profound insights into the predominant tautomeric and isomeric forms, as well as conformational dynamics.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift and Coupling Constant Investigations

While a complete NMR dataset for the parent this compound is not extensively documented in the available literature, studies on its derivatives, such as 1-benzyl-4-nitroso-5-aminopyrazole, provide significant insights. For these molecules, ¹H, ¹³C, and ¹⁵N NMR spectra are instrumental in assigning the chemical environment of each atom.

In related 4-substituted 3(5)-aminopyrazoles, ¹³C NMR spectroscopy in the solid state has proven to be a very suitable method for studying annular tautomerism. In many of these compounds, the tautomerism is frozen in the solid state, allowing for the resolution of distinct signals. For instance, in 4-substituted derivatives of 3(5)-methylpyrazoles, the tautomer present in the solid state is identified as the 4-X-5-methylpyrazole form. researchgate.net

The chemical shifts in pyrazole (B372694) derivatives are sensitive to substituent effects. For example, in 2-alkylnitrosoamino-4-nitropyridines, a related class of compounds, the 2-alkylnitrosoamino group produces a significant shielding effect that is attributed to conjugation between the ring and the nitrosoamino group. researchgate.net

Table 1: Representative NMR Chemical Shift Data for Pyrazole Derivatives

NucleusFunctional Group/PositionChemical Shift (ppm) RangeCompound Class
¹³C=C-OH147–1544-Aminopyrazol-5-ols
¹⁵NPyridine (B92270) ring nitrogenSensitive to ring substitution4-Nitropyridine N-oxides

This table presents data from related pyrazole structures to infer potential chemical shift ranges for this compound.

Elucidation of Tautomeric Equilibria and Isomeric Forms (e.g., Amino/Nitroso vs. Imino/Oxime)

A pivotal aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. The primary equilibrium to consider is between the amino/nitroso form and the imino/oxime form.

Studies on 1-benzyl-4-nitroso-5-aminopyrazole have demonstrated that in solution (DMSO, methanol, and ethanol), the free base exists as a mixture of amino/nitroso tautomers rather than the imino/oxime tautomers. nih.govacs.org This preference for the amino/nitroso form is a significant finding. In contrast, compounds like 4-nitrosophenol (B94939) exist in solution mainly in the 1,4-benzoquinone (B44022) monoxime form, highlighting the influence of the heterocyclic ring on the tautomeric preference. acs.org

In the case of 4-substituted 3(5)-aminopyrazoles, a rare instance of slow annular prototropic tautomerism on the NMR timescale has been observed in DMSO-d₆, allowing for the detection of signals from distinct 3- and 5-aminopyrazole tautomers. researchgate.net The relative stability of these tautomers is influenced by the nature of the substituent at the 4-position and the polarity of the solvent. researchgate.net

Rotamer Analysis and Conformational Studies

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Insights

UV-Vis and IR spectroscopy provide complementary information regarding the electronic transitions and vibrational modes of the molecule.

The UV-Vis spectrum of the parent 1H-pyrazole shows an absorption maximum around 210 nm. nist.gov For derivatives, the position of the absorption bands is expected to shift depending on the nature and position of the substituents. For instance, in ethanol (B145695), a solution of a related nitroso-amine compound can appear red (513 nm) at low temperatures and blue-violet (568 nm) at higher temperatures, a phenomenon known as thermo-solvatochromism. acs.org

IR spectroscopy is particularly useful for identifying characteristic functional groups. In the case of 1-methyl-4-nitroso-1H-pyrazol-5-amine, a distinct band at 3360 cm⁻¹ is attributed to the N-H stretching vibrations of the amino group. labarchives.com For other 5-aminopyrazole derivatives, characteristic IR bands are observed for N-H, C=O, and aromatic C-H stretching vibrations. benthamopen.com

Table 2: Characteristic IR Absorption Bands for Related Pyrazole Derivatives

Functional GroupWavenumber (cm⁻¹)Compound Class
N-H (stretch)33601-Methyl-4-nitroso-1H-pyrazol-5-amine
N-H (stretch)3418-3384Diethyl (((4-fluorophenyl) amino) (3-methyl-1- (morpholinomethyl)-5-oxo-4,5-dihydro-1H- pyrazol-4-yl) methyl) phosphonates
C=O (stretch)1670Diethyl (((4-fluorophenyl) amino) (3-methyl-1- (morpholinomethyl)-5-oxo-4,5-dihydro-1H- pyrazol-4-yl) methyl) phosphonates

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive evidence of the molecular structure in the solid state. For 1-benzyl-4-nitroso-5-aminopyrazole, X-ray crystallography revealed that both hydrogen atoms of the amino group are involved in hydrogen bonding. nih.govacs.org One of these is an intramolecular hydrogen bond to the oxygen of the nitroso group, while the other participates in an intermolecular hydrogen bond that links adjacent molecules into an infinite chain. nih.govacs.org This detailed structural information is invaluable for understanding the intermolecular interactions that govern the packing of these molecules in the solid state. The crystal structure of other pyrazole derivatives, such as 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, has also been determined, revealing weak intermolecular interactions which are typical for high-energy density materials. cambridge.org

Mass Spectrometry for Molecular Confirmation

Table 3: Common Mass Spectral Fragments for N-Nitroso Compounds

Fragmentm/zDescription
[M]⁺Molecular WeightMolecular Ion
[M-30]⁺M - 30Loss of NO group
[M-31]⁺M - 31Loss of HNO
[NO]⁺30Nitroso cation

Computational Chemistry and Theoretical Investigations of 4 Nitroso 1h Pyrazol 5 Amine Systems

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of 4-nitroso-1H-pyrazol-5-amine systems. These methods allow for the detailed examination of the molecule's electronic structure and energy.

Density Functional Theory (DFT) and Ab Initio Approaches (HF, MPn)

A variety of quantum chemical methods have been employed to study 4-nitroso-pyrazolone derivatives, which share the same core structure as this compound. researchgate.net Methodologies such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, where n=2, 4), and Density Functional Theory (DFT) have been utilized. researchgate.net DFT methods, particularly with functionals like B3LYP and M06-2X, are commonly used for geometry optimization and predicting spectroscopic properties. researchgate.netnih.gov For instance, studies on related pyrazole (B372694) derivatives have used DFT to analyze molecular structures, vibrational frequencies, and electronic properties. nih.govworldscientific.com The choice of basis sets, such as 6-31+G(d,p) and TZVP, is crucial for obtaining accurate results. researchgate.netnih.gov These computational approaches have been essential in understanding the conformational stability and intramolecular interactions, such as hydrogen bonding, in similar molecular systems. worldscientific.com

Energetic Analysis of Tautomeric and Isomeric Structures

Pyrazoles are known for their tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. mdpi.com Computational studies have been critical in determining the relative stabilities of different tautomers and isomers of 4-nitroso-pyrazolones. researchgate.net For example, research on 1-benzyl-4-nitroso-5-aminopyrazole, a derivative of the target compound, revealed that it exists as a mixture of amino/nitroso tautomers in solution, rather than the imino/oxime forms. nih.govcsic.es The relative energies of these structures are calculated to predict which form is more favorable under different conditions. researchgate.net DFT calculations on related nitro-pyrazole derivatives have shown that the 1H-tautomer is generally the most stable due to resonance stabilization provided by the nitro group.

Solvent Effects on Molecular Stability (e.g., Polarizable Continuum Models)

The surrounding environment can significantly influence the stability of a molecule. The Polarizable Continuum Model (PCM) is a common computational method used to estimate the effect of a solvent on molecular stability. researchgate.netmdpi.com This model has been applied to study 4-nitroso-pyrazolones to understand how the medium affects the relative stabilities of their different tautomeric and isomeric forms. researchgate.netresearchgate.net The solvent can stabilize more polar structures, potentially altering the tautomeric equilibrium compared to the gas phase. mdpi.com For instance, in nitropurine tautomers, the solvent effect was found to enhance the aromaticity and stabilize strongly dipolar structures. mdpi.com

Frontier Molecular Orbital Theory (e.g., HOMO) and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For pyrazole derivatives, FMO analysis helps in predicting their reactivity and stability. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing kinetic and thermodynamic stability. nih.gov Computational studies on related pyrazole systems have used DFT to calculate these orbital energies and analyze the electronic structure. nih.gov

Kinetic and Thermodynamic Considerations of Reaction Pathways

Computational chemistry is also a valuable tool for investigating the kinetics and thermodynamics of chemical reactions. For instance, quantum-chemical calculations have been used to show that N-alkylation of 4-nitroso-1H-pyrazoles is more favorable both kinetically and thermodynamically than O-alkylation. researchgate.net

Studies on the decomposition of related compounds, such as S-nitrosocysteine, have shown that nitroso group transfer can occur through different pathways, which are subject to acid catalysis. researchgate.net The investigation of reaction mechanisms, such as the concerted versus stepwise transfer of protons and electrons (Proton-Coupled Electron Transfer, PCET), is crucial for understanding chemoselectivity. acs.org The thermodynamic driving force, often influenced by pre-equilibrium hydrogen bonding, plays a significant role in determining the rates of these reactions. acs.org

Computational Prediction of Molecular Properties Relevant to Biological Activity

Computational methods are increasingly used to predict the biological potential of chemical compounds. For derivatives of this compound, computational tools have been employed to predict properties relevant to their biological activity. researchgate.net

For example, computer-aided calculations have suggested that some synthesized 4-nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazoles are expected to have an acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for drug design. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, are powerful predictive tools. ijpsonline.com Molecular docking simulations are another computational technique used to predict how a molecule might bind to a biological target, such as an enzyme or receptor, providing insights into its potential as a therapeutic agent. ijpsonline.comnih.gov For instance, docking studies have been used to position inhibitors into the binding pocket of enzymes to understand their interaction with key amino acid residues. ijpsonline.com

Reactivity and Mechanistic Pathways Involving 4 Nitroso 1h Pyrazol 5 Amine

Nitrosation and Denitrosation Reaction Mechanisms

Nitrosation

The formation of 4-nitroso-1H-pyrazol-5-amine and its derivatives typically involves the direct nitrosation of a corresponding 5-aminopyrazole precursor. This reaction is an electrophilic substitution where the nitrosating agent attacks the electron-rich pyrazole (B372694) ring at the 4-position.

A common method involves treating the starting 5-aminopyrazole with a nitrosating agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid (HCl) or a mixture of HCl and methanol. researchgate.netresearchgate.net A novel and efficient redox reaction has been developed using 5-amino-1H-pyrazole-4-carbaldehyde and sodium nitrite in a diluted acidic solution (≤2 N HCl in MeOH) to generate 5-amino-4-nitrosopyrazole as the major product. researchgate.netresearchgate.netresearchgate.net The reaction proceeds through redox, formylation, and nitrosation steps. researchgate.netresearchgate.net Other nitrosating agents can include 3-methylbutyl nitrite or nitrosylsulfonic acid. google.com The process is often carried out at low temperatures (e.g., 0–5°C) to control the reaction rate and prevent side reactions.

The general mechanism for nitrosation involves the formation of a nitrosonium ion (NO⁺) or a related electrophilic species from the nitrosating agent in the acidic environment. This electrophile is then attacked by the C4 carbon of the pyrazole ring, which is activated by the amino group at C5. A subsequent proton loss from the ring restores its aromaticity and yields the 4-nitroso product.

Denitrosation

Denitrosation, the removal of the nitroso group, is a key reverse reaction that can be mechanistically significant. The denitrosation of nitrosamines is generally reversible, with the equilibrium position typically favoring the nitrosamine. sci-hub.se The reverse reaction can be induced in an acid solution if the resulting nitrosating agent is removed or consumed by a scavenger. sci-hub.se For instance, the denitrosation of N-nitroso-3-nitrocarbazole can occur under reflux in benzene, allowing it to transfer the nitroso group to other secondary amines. sci-hub.se

In the context of pyrazoles, denitrosation can be a crucial step in multi-step synthetic pathways. For example, in a synthesis of imidazo[4,5-c]pyrazoles, 5-amino-4-nitrosopyrazoles were used as starting materials where the transformation process involved an initial denitrosation step. researchgate.netresearchgate.net The mechanism for denitrosation, particularly for C-nitrosated compounds, can be promoted by nucleophiles or proceed through protonation of the nitroso group, followed by the loss of the nitrosyl cation (NO⁺).

ReactionReagents and ConditionsKey Features
Nitrosation 5-aminopyrazole, Sodium Nitrite (NaNO₂), Acid (e.g., HCl/MeOH)Electrophilic aromatic substitution. researchgate.netresearchgate.net
Nitrosation 5-aminopyrazole, 3-methylbutyl nitrite or nitrosylsulfonic acidAlternative nitrosating agents. google.com
Denitrosation Acidic solution, Scavenger (e.g., urea)Reversible reaction, promoted by removing the nitrosating agent. sci-hub.se
Denitrosation Part of a multi-step synthesis (e.g., to imidazo[4,5-c]pyrazoles)Used to remove the nitroso group for further functionalization. researchgate.netresearchgate.net

Reduction Chemistry to Amino-Pyrazoles

The nitroso group at the C4 position of this compound is readily reduced to a primary amino group, yielding 1H-pyrazole-4,5-diamine derivatives. This reduction is a pivotal transformation, as these diamino-pyrazoles are valuable precursors for a wide range of heterocyclic compounds. arkat-usa.org

The reduction can be achieved under mild conditions, often resulting in nearly quantitative yields of the corresponding 4-aminopyrazoles. researchgate.net A variety of reducing agents and methods are effective:

Catalytic Hydrogenation : A preferred method involves the use of hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. google.com This method is clean and efficient for converting the nitroso group to an amino group.

Chemical Reducing Agents : Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of the nitroso group to yield amino derivatives.

The resulting 4,5-diaminopyrazole salts are key intermediates for various applications, including the synthesis of precursor dyes for oxidative hair dye compositions. google.comgoogle.com The specific salt formed (e.g., hydrochloride or hemisulfate) depends on the acid used during the workup or precipitation step. google.com

PrecursorReducing Agent/ConditionsProductReference
5-Amino-4-nitroso-1-alkyl-1H-pyrazoleH₂ / Pd/C1-Alkyl-4,5-diaminopyrazole salt google.com
N-functionalized 4-Nitroso-1H-pyrazolesMild reducing agentsAlkyl- and naphthyl-substituted 4-aminopyrazoles researchgate.net
4-NitrosopyrazolesNot specified4-Aminopyrazoles arkat-usa.orgeco-vector.com

Electrophilic and Nucleophilic Reactions of Amino-Pyrazoles

The 1H-pyrazole-4,5-diamine product, obtained from the reduction of this compound, is a highly reactive intermediate. The two adjacent amino groups provide multiple sites for reactions with electrophiles and nucleophiles, often leading to the formation of fused heterocyclic systems.

Reactions with Electrophiles: The amino groups of the diamino-pyrazole readily react with a variety of electrophilic reagents. These reactions often result in the formation of fused imidazole (B134444) or pyrimidine (B1678525) rings.

Acylation : The 4-aminopyrazole can be acylated. eco-vector.com For example, acylation of 5-amino-3-methyl-pyrazole with acetic anhydride (B1165640) or benzoyl chloride yields 5-acylamino pyrazoles. scirp.org

Diazotization : The amino group can be diazotized and subsequently used in azo coupling reactions or replaced by other functional groups like iodine. eco-vector.com One-pot diazotization of 5-amino-1H-pyrazole-4-carbonitriles is a known route to pyrazolo[3,4-d] researchgate.nettriazin-4-ones. scirp.orgscirp.org

Condensation : The aminopyrazole can be condensed with aldehydes, such as 4-nitrobenzaldehyde. eco-vector.com

Cyclocondensation : Treatment of 5-amino-1-substituted pyrazoles with various electrophilic or nucleophilic reagents often leads directly to the formation of imidazo[1,2-b]pyrazoles. scirp.orgscirp.org For instance, reacting 5-amino-3-phenyl-1H-pyrazole with hydroximoyl chloride yields 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles. scirp.orgscirp.org Similarly, reaction with Vilsmeier reagent (HCONH₂/POCl₃) can lead to the synthesis of imidazo[4,5-c]pyrazoles or pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net

Reactions with Nucleophiles: While the amino groups are themselves nucleophilic, the pyrazole ring can be substituted under certain conditions. Nucleophilic substitution of a halogen atom in a pyrazole nucleus is a known pathway for synthesizing Imidazo[4,5-c]pyrazoles. scirp.org

Reaction TypeReagent(s)Product TypeReference
AcylationAcetic anhydride, Benzoyl chlorideAcylamino pyrazoles eco-vector.comscirp.org
Diazotization / Azo CouplingNaNO₂, HClPyrazolotriazines, Azo compounds eco-vector.comscirp.org
Condensation4-NitrobenzaldehydeSchiff bases eco-vector.com
CyclocondensationVilsmeier reagent (HCONH₂/POCl₃)Imidazo[4,5-c]pyrazoles, Pyrazolo[3,4-d]pyrimidines researchgate.netresearchgate.net
CyclocondensationHydroximoyl chlorideImidazo[1,2-b]pyrazoles scirp.orgscirp.org

Regioselectivity and Stereoselectivity in Derivatization Reactions (e.g., N- vs. O-alkylation)

Regioselectivity is a critical aspect of the chemistry of this compound and its derivatives, particularly in alkylation reactions. The pyrazole ring is an ambident nucleophile, meaning it has multiple potential sites for electrophilic attack, primarily the two ring nitrogens.

Direct N-alkylation of ambident 3,5-substituted 4-nitroso-1H-pyrazoles has been described. researchgate.net An efficient method for the regioselective N-alkylation of 4-nitroso-1H-pyrazoles and their sodium salts has been established using benzyl (B1604629) halides or halocarboxylic acid esters. researchgate.net The reaction can be performed under superbasic conditions or by refluxing in acetone, leading to N-functionalized nitrosopyrazoles with yields up to 85%. researchgate.net

The choice of reaction conditions, including the base, solvent, and the nature of the alkylating agent, can significantly influence the regiochemical outcome (N1 vs. N2 alkylation). While the provided sources focus on N-alkylation, the concept of N- vs. O-alkylation is more relevant to pyrazole systems that can exhibit tautomerism involving a hydroxyl group, such as pyrazolones. For this compound, the primary regiochemical challenge lies in selectively functionalizing one of the two ring nitrogens or the exocyclic amino group.

Protonation Studies and Salt Formation Mechanisms

The basicity of the pyrazole ring and the exocyclic amino group allows this compound to form stable salts with various organic and mineral acids. google.comgoogle.com This property is crucial for the isolation, purification, and handling of the compound and its derivatives.

The formation of salts is achieved by treating the pyrazole derivative with an appropriate acid. Examples of acids used include:

Hydrochloric acid (HCl)

Sulfuric acid (H₂SO₄)

Phosphoric acid (H₃PO₄)

Acetic acid (CH₃COOH)

Malic acid

A telescoping synthesis process has been developed for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts, highlighting their importance as stable intermediates. google.comgoogle.com For instance, the hemisulfate salt can be formed by reacting the pyrazole with about half the molar amount of sulfuric acid. google.comgoogle.com The protonation can occur at either of the ring nitrogens or the exocyclic amino group. The most likely site of protonation depends on the relative basicity of these nitrogen atoms, which is influenced by the electronic effects of the substituents on the pyrazole ring. The formation of a salt can also involve protonation of the pyrazole ring nitrogen to form an amine salt. justia.com

Coordination Chemistry of 4 Nitroso 1h Pyrazol 5 Amine and Its Ligand Analogs

Ligand Properties and Metal-Ligand Binding Characteristics (e.g., Bidentate Ligands)

4-Nitroso-1H-pyrazol-5-amine possesses functional groups that make it a prime candidate for acting as a chelating ligand. The arrangement of the C4-nitroso and C5-amino groups suggests the potential for bidentate coordination, forming a stable five-membered chelate ring with a metal ion. This binding mode is common among pyrazole (B372694) derivatives. researchgate.net

Research on analogous compounds, such as 1-phenyl-3-substituted-4-nitroso-5-pyrazolones, reveals that they function as neutral bidentate ligands. In their complexes, coordination with metal ions occurs through the oxygen atoms of the C4-nitroso group and the C5-carbonyl group. researchgate.netresearchgate.net By analogy, it is highly probable that this compound coordinates in a bidentate fashion through the nitrogen atom of the C5-amino group and the oxygen atom of the C4-nitroso group.

Furthermore, 4-nitrosopyrazoles can exist in tautomeric equilibrium with their 4-hydroxyimino (oxime) forms. researchgate.net The stability of these tautomers can be influenced by the solvent and substitution patterns. researchgate.netresearchgate.net If this compound exists in its oxime form, the coordination could involve the oxime nitrogen and the amino nitrogen, providing an alternative bidentate chelation mode. The deprotonation of the pyrazole N-H group can also lead to the formation of strong coordination bonds, with the resulting azolate anion acting as a bridging ligand to form polynuclear complexes. rsc.org

Table 1: Potential Coordination Modes of this compound

Tautomeric FormPotential Donor AtomsChelation TypeNotes
Nitroso-amineNitroso Oxygen, Amino NitrogenBidentateForms a 5-membered chelate ring. Analogous to 4-nitroso-5-pyrazolone coordination. researchgate.net
Oxime-amineOxime Nitrogen, Amino NitrogenBidentateAlternative 5-membered chelate ring.
Oxime-amineOxime Oxygen, Amino NitrogenBidentateAnother possible 5-membered chelate ring.
Any Form (Deprotonated)Pyrazole Ring NitrogenMonodentate or BridgingDeprotonation of the pyrazole N-H often leads to strong M-N bonds and bridging structures. rsc.org

Formation of Transition Metal Complexes (e.g., with Cu²⁺, Ni²⁺)

Pyrazole-based ligands are well-known for their ability to form stable complexes with a variety of transition metals, including copper(II) and nickel(II). nih.govmocedes.org Extensive research demonstrates the synthesis of Cu(II) and Ni(II) complexes with numerous pyrazole derivatives, highlighting the strong affinity of the pyrazole nitrogen atoms for these metal ions. researchgate.netscialert.net

Specifically, studies on 4-nitroso-5-pyrazolone ligands, which are structural analogs of this compound, have successfully yielded complexes with Mn²⁺, Co²⁺, Ni²⁺, and Cu²⁺. researchgate.netresearchgate.net These syntheses are typically achieved by reacting the ligand with the corresponding metal salt (e.g., chloride or nitrate) in a suitable solvent like ethanol (B145695) or DMF. researchgate.net Given this precedent, this compound is expected to readily react with Cu²⁺ and Ni²⁺ salts under similar conditions to form stable coordination complexes. The stoichiometry of these complexes is often found to be 1:2 (Metal:Ligand), particularly when the ligand acts in a bidentate fashion. researchgate.net

Structural Elucidation of Coordination Compounds (e.g., Distorted Octahedral Geometries)

The geometry of metal complexes with pyrazole-based ligands can vary from tetrahedral to octahedral, depending on the metal ion, the ligand's denticity, and the presence of other coordinating species like water or anions. researchgate.netresearchgate.net For complexes involving bidentate chelating ligands, a 1:2 (M:L) stoichiometry often results in a coordination number of four, while the inclusion of two solvent or anionic ligands can expand the coordination sphere to six.

In the case of the analogous 4-nitroso-5-pyrazolone complexes with Mn²⁺, Co²⁺, Ni²⁺, and Cu²⁺, structural investigations indicate that the metal ions are typically in a distorted octahedral coordination environment. researchgate.netresearchgate.net This geometry is achieved by the coordination of two bidentate ligand molecules and two water molecules, resulting in an [ML₂(H₂O)₂] configuration. The distortion from a perfect octahedral geometry is common, especially for Cu(II) complexes, due to the Jahn-Teller effect. Therefore, it is anticipated that Cu²⁺ and Ni²⁺ complexes of this compound would also adopt distorted octahedral geometries.

Table 2: Typical Geometries of Transition Metal Complexes with Related Pyrazole Ligands

LigandMetal Ion(s)Observed GeometryReference
1-Phenyl-3-substituted-4-nitroso-5-pyrazolonesMn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺Octahedral or Distorted Octahedral researchgate.net, researchgate.net
3-tert-Butyl-4-cyano pyrazoleCo²⁺, Mn²⁺Octahedral researchgate.net
3-Amino-4-acetyl-5-methylpyrazoleZn²⁺, Cu²⁺, Hg²⁺Tetrahedral (distorted) researchgate.net
Pyrazolo[4,3-b]pyridineZn²⁺Tetrahedral rsc.org

Influence of Pyrazole Ring Planarity and Substituent Steric Effects on Binding Constants

The coordination behavior of pyrazole-based ligands is significantly influenced by the electronic and steric properties of substituents on the pyrazole ring. The pyrazole ring itself is a planar, aromatic system, which facilitates predictable coordination geometries. researchgate.net However, the nature and position of substituents can introduce steric hindrance and alter the electronic character of the donor atoms, thereby affecting the stability of the resulting metal complexes. nih.gov

Studies on various pyrazole derivatives have shown that steric clashes caused by bulky substituents can weaken metal-ligand binding. nih.gov Conversely, appropriately placed substituents can enhance binding through favorable hydrophobic or electronic interactions. nih.gov For instance, research on zinc complexes with isomeric pyrazolopyridine ligands demonstrated that subtle changes in the position of a nitrogen atom within the fused ring system lead to significant differences in coordination behavior and complex stability. rsc.org The stability constant for one isomer with zinc(II) was found to be an order of magnitude larger than for its counterparts, highlighting a strong sensitivity to the ligand's electronic and steric profile. rsc.org

Similarly, spectrophotometric studies of Ag(I) complexes with phenyl-substituted pyrazole ligands have shown that stability constants are directly influenced by steric effects. mocedes.org It is therefore expected that the stability of metal complexes with this compound would be sensitive to modifications. Adding substituents to the N1 position or the C3 position of the pyrazole ring would likely modulate the binding constants of its metal complexes due to steric hindrance near the coordination sites.

Biological Activity Research of 4 Nitroso 1h Pyrazol 5 Amine and Its Derivatives in Vitro & Mechanistic Focus

Antimicrobial Activity Studies

The antimicrobial potential of pyrazole (B372694) derivatives has been extensively explored, demonstrating a broad range of activities against various pathogens. These studies are crucial in the search for new agents to combat infectious diseases.

Derivatives of the pyrazole scaffold have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. meddocsonline.org Research has shown that certain pyrazole derivatives exhibit inhibitory effects on clinically significant pathogens such as Streptococcus pyogenes and Staphylococcus aureus. meddocsonline.org For instance, some 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles have shown good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 25.1 and 91.0 μM, respectively. meddocsonline.org While specific data for 4-nitroso-1H-pyrazol-5-amine is limited, the broader class of pyrazole compounds shows a consistent pattern of antibacterial potential. Other studies have identified pyrazole-based compounds with activity against Pseudomonas aeruginosa and Escherichia coli. meddocsonline.orgbiointerfaceresearch.com Furthermore, certain substituted pyrazoles have been found to inhibit the growth of Neisseria gonorrhoeae, a pathogen known for its increasing antibiotic resistance.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
Derivative ClassBacterial StrainReported Activity
Nitro pyrazole based thiazolesStreptococcus pyogenes, Staphylococcus aureusRemarkable antibacterial activity reported. meddocsonline.org
5-Amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrilesMethicillin-resistant Staphylococcus aureus (MRSA)Good activity with MIC values reported at 91.0 μM. meddocsonline.org
Pyrano[2,3-c] pyrazolesEscherichia coli, Staphylococcus aureusNoticeable antimicrobial behavior, with some derivatives showing MICs as low as 6.25 mg/mL against E. coli. biointerfaceresearch.com

The antifungal properties of pyrazole derivatives have also been a subject of scientific investigation. Specifically, derivatives of 4-nitroso-aminopyrazole have been synthesized and evaluated for their efficacy against various plant pathogenic fungi. These compounds have shown some level of antifungal activity against species such as Erysiphe graminis and Rhizoctonia solani. While many pyrazole derivatives show a range of biological activities, the direct investigation of 4-nitroso-aminopyrazoles points to their potential as antifungal agents. mdpi.com Other studies on different pyrazole derivatives have reported activity against human fungal pathogens like Candida albicans and Aspergillus niger. meddocsonline.orgnih.gov

Table 2: Antifungal Spectrum of Pyrazole Derivatives
Derivative ClassFungal StrainObserved Effect
4-Nitroso-aminopyrazolesErysiphe graminis, Rhizoctonia solaniDemonstrated antifungal activity.
Nitro pyrazole based thiazolesAspergillus niger, Candida albicansRemarkable antifungal activity reported. meddocsonline.org
Pyrazolyl 1,3,4-thiadiazinesCandida albicans, Aspergillus nigerSignificant activity, with some derivatives showing lower MIC values than the standard drug clotrimazole. nih.gov

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including pyrazolines (dihydro-pyrazoles). While pyrazoline-containing compounds are not currently part of frontline anti-tuberculosis (TB) drug regimens, preclinical studies have shown that some derivatives possess promising activity against Mycobacterium tuberculosis. nih.gov Research indicates that these compounds may act by interfering with essential mycobacterial processes, such as cell wall synthesis or iron acquisition. nih.gov Certain 1,3,4 tri-substituted pyrazoline-5-ones have exhibited significant potency, with MICs ranging from 0.05 to 100 μg/mL. nih.gov The most potent among these demonstrated an MIC of 0.05–0.1 μg/mL, highlighting the potential of the pyrazoline scaffold in developing new tuberculostatic agents. nih.gov

Anti-Inflammatory and Analgesic Property Research in Pharmacological Models

The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which is a selective COX-2 inhibitor. researchgate.netrjpbr.comnih.govbenthamdirect.com This has spurred research into novel pyrazole derivatives for their anti-inflammatory and analgesic properties. In vivo studies using pharmacological models, such as the carrageenan-induced paw edema model in rodents, are commonly employed to assess anti-inflammatory activity. nih.gov Pyrazoline derivatives have been shown to significantly inhibit edema in such models, with some compounds exhibiting higher activity than the reference drug indomethacin. nih.gov The analgesic effects are often evaluated using models like the acetic acid-induced writhing test. researchgate.net The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain signaling. rjpbr.combenthamdirect.com

Antioxidant and Radical Scavenging Activity Mechanisms

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Pyrazole and pyrazolone derivatives have been investigated for their potential to act as antioxidants. sci-hub.se Their mechanism of action often involves scavenging free radicals, thereby preventing oxidative damage.

Several in vitro assays are used to quantify the antioxidant and radical scavenging capacity of chemical compounds. These include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. ijpsonline.comku.ac.th Studies on certain pyrazole derivatives have demonstrated positive results in these tests, indicating their ability to neutralize free radicals. researchgate.netnih.gov The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation. The FRAP assay assesses the reduction of a ferric-tripyridyltriazine complex to its ferrous form. ijpsonline.com The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. ku.ac.th The activity in these assays suggests that pyrazole derivatives can act as effective radical scavengers, although the specific efficacy can vary significantly based on the substitutions on the pyrazole ring. sci-hub.se

Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) Mechanisms

The chemical reactivity and biological activity of pyrazole derivatives can be influenced by their engagement in electron and hydrogen atom transfer processes. Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) are recognized mechanisms through which these molecules can interact with their biological targets. The electron-donor and electron-accepting capabilities of substituents on the pyrazole ring are key to these processes. The pyrazole ring itself is generally considered to have electron-donating properties.

Studies on pyrazolone-5 derivatives, which are structurally related to pyrazol-5-amines, reveal their involvement in electron transfer reactions. Electrochemical studies show that the oxidation of these compounds can lead to the formation of stable oxidized species and various dimers. The specific redox processes are influenced by the nature of the heteroatom (oxygen or sulfur) and the substituents on the pyrazole ring.

Furthermore, some pyrazole derivatives have been investigated as inhibitors of photosynthetic electron transport, indicating their ability to interfere with biological electron transfer chains. While direct studies on Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms for this compound are not prevalent, the foundational chemistry of the pyrazole ring suggests its potential to participate in such radical-based reactions, which are crucial in many biological pathways.

Anticancer and Antiproliferative Activity Research

The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy. Derivatives of 5-aminopyrazole have been the subject of extensive research, demonstrating significant potential as anticancer and antiproliferative agents through various mechanisms of action. mdpi.com

Numerous studies have documented the cytotoxic effects of pyrazole derivatives against a panel of human cancer cell lines. These compounds have shown the ability to inhibit cell proliferation at micromolar concentrations. For instance, certain pyrazole-arylacetamide hybrids have been found to be cytotoxic against HeLa (cervical cancer) cells. nih.gov Similarly, pyrazole-linked benzothiazole-β-naphthol derivatives exhibited significant cytotoxicity against HeLa and MCF-7 (breast cancer) cells, with IC₅₀ values in the low micromolar range, while showing less effect on normal cells. researchgate.net

Other research has highlighted pyrazolyl analogues that effectively inhibit the growth of HCT-116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 cell lines. mdpi.com One study identified a pyrazole derivative, PTA-1, that is cytotoxic across 17 different human cancer cell lines, including the triple-negative breast cancer line MDA-MB-231, while being less harmful to non-cancerous cells. mdpi.com The diverse substitutions on the pyrazole core are crucial in determining the potency and selectivity of these cytotoxic effects.

Cancer Cell LineCell TypeDerivative ClassReported Activity (IC₅₀)Reference
HeLaCervical Cancer5-Aminopyrazolyl Acylhydrazone4.63 ± 0.41 µM mdpi.com
MCF-7Breast CancerPyrazole-linked Benzothiazole4.63–5.54 µM researchgate.net
HepG2Liver CancerFused Pyrazole0.31 - 0.71 µM nih.gov
HCT-116Colon CancerPyrazolyl Analogue4.2 µM mdpi.com
A549Lung Cancer1,4-Benzoxazine-Pyrazole Hybrid2.82 - 6.28 µM researchgate.net

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling and proliferation. The aminopyrazole scaffold is recognized as a versatile framework for designing potent kinase inhibitors. mdpi.com

VEGFR-2 and EGFRs: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. Many pyrazole-based compounds have been designed as potent VEGFR-2 inhibitors. acs.org Some derivatives exhibit dual inhibition of both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR), another crucial target in cancer therapy. nih.govacs.org For example, certain quinoxaline-pyrazole hybrids have been shown to surpass the VEGFR-2 inhibitory activity of the standard drug sorafenib. ekb.eg

BTK: Bruton's tyrosine kinase (BTK) is a target in B-cell malignancies. The aminopyrazole structure is a key component in the development of BTK inhibitors. Pirtobrutinib, an approved drug, features this scaffold. mdpi.com

p38MAPK: 5-Aminopyrazole derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (p38MAPK), a protein involved in inflammatory responses and cellular stress. mdpi.com

Other Kinases: The pyrazole core is found in inhibitors of a wide range of other kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Abl kinase. mdpi.comresearchgate.net For instance, the pyrazol-4-yl urea derivative AT9283 is a multitargeted inhibitor with potent activity against Aurora A and Aurora B kinases. researchgate.net

Kinase TargetDerivative ClassReported Activity (IC₅₀)Reference
VEGFR-2Fused Pyrazole0.22 µM acs.org
EGFRFused Pyrazole0.06 µM acs.org
p38MAPK5-AminopyrazoleInhibitory activity demonstrated mdpi.com
Aurora A/BPyrazol-4-yl Urea (AT9283)~3 nM researchgate.net
CDK2N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine0.005 µM (Ki) nih.gov

Beyond direct cytotoxicity and kinase inhibition, pyrazole derivatives modulate key biological pathways involved in cancer progression. A significant number of these compounds induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies show this can occur through the activation of caspases (like caspase-3/7) and by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

Furthermore, pyrazole compounds can influence the p53 tumor suppressor pathway. The p53 protein acts as a "guardian of the genome," halting cell division or inducing apoptosis in response to cellular stress. Certain spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been shown to inhibit the p53-MDM2 interaction, thereby increasing the levels of p53 and its downstream target p21, which leads to cell cycle arrest and apoptosis. Many derivatives have also been observed to arrest the cell cycle at various phases, such as G1 or G2/M, preventing cancer cells from dividing. researchgate.netmdpi.com

Anticonvulsant Activity Investigations

The pyrazole and its dihydro derivative, pyrazoline, are heterocyclic moieties that have been investigated for a range of central nervous system activities, including anticonvulsant properties. researchgate.net Studies on 1,3,5-trisubstituted pyrazolines have demonstrated their potential as anticonvulsant agents. While research specifically on this compound is not available, the broader class of compounds containing nitro groups has been evaluated. For example, a series of 4-nitro-N-phenylbenzamides were synthesized and showed efficacy in the maximal electroshock-induced seizure (MES) test in mice, a standard model for screening anticonvulsant drugs. This suggests that the presence of a nitro or related nitroso group on an aromatic or heteroaromatic scaffold could be a feature in molecules with potential anticonvulsant activity.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the pyrazole scaffold. Research has shown that the type and position of substituents on the pyrazole ring dramatically influence the compound's efficacy and selectivity.

For anticancer activity, SAR studies on 5-aminopyrazoles have revealed several key insights. For example, modifications to the N1 position of the pyrazole ring, the C3 position, and the nature of linkers at the C4 position can all modulate antiproliferative and antioxidant activities. mdpi.com In one series of pyrazolo[3,4-b]pyridines, the introduction of specific substituents led to potent inhibition of the p53-MDM2 interaction, with a 4-chlorophenyl group being particularly effective.

In the context of kinase inhibition, SAR is well-defined for many pyrazole series. For covalent CDK14 inhibitors based on a 4-amino-1H-pyrazole scaffold, the nature of the "warhead" for covalent binding and the substitutions on attached phenyl rings are critical for both potency and toxicity. For VEGFR-2 inhibitors, the presence of a free pyrazolone ring or specific substitutions on fused pyrimidine (B1678525) rings can significantly alter the inhibitory profile against VEGFR-2 versus other kinases like EGFR. acs.org The presence and position of hydrogen bond donors and acceptors are also critical for effective binding to the kinase hinge region. These detailed SAR studies guide the rational design of new, more potent, and selective pyrazole-based therapeutic agents. mdpi.com

Synthetic Utility and Building Block Applications of 4 Nitroso 1h Pyrazol 5 Amine in Advanced Organic Synthesis

Precursor Chemistry for 4,5-Diaminopyrazoles

4-Nitroso-1H-pyrazol-5-amine and its N-substituted derivatives are pivotal intermediates in the synthesis of 4,5-diaminopyrazoles. These diamino compounds are valuable precursors, particularly in the manufacturing of dyes, such as those used in oxidative hair coloring products. google.comepo.org The conversion of the 4-nitroso group to an amino group is typically achieved through a reduction reaction.

A common method for this transformation is catalytic hydrogenation. For instance, N-substituted 5-amino-4-nitrosopyrazoles can be hydrogenated using a palladium-on-activated-carbon catalyst to yield the corresponding 4,5-diaminopyrazole derivatives. google.com The reaction is often carried out under a hydrogen atmosphere at elevated temperatures and pressures. google.com Another approach involves the use of reducing agents like tin(II) chloride in concentrated hydrochloric acid. mdpi.com

The synthesis of the this compound precursor itself is a critical step. A "telescoping" or one-pot synthesis has been developed for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts, which streamlines the production process and enhances cost-effectiveness. google.comgoogle.com This process involves the sequential addition of reagents without intermediate work-up steps. google.com The nitrosation step can be carried out using various nitroso sources, including 3-methylbutyl nitrite (B80452), nitrosylsulfonic acid, and tert-butylnitrite. google.com

The resulting 4,5-diaminopyrazole salts, such as 1-alkyl-4,5-diaminopyrazole salts, are then utilized in subsequent reactions to form more complex molecules. google.com The table below summarizes the key transformation and reagents involved.

PrecursorProductKey Reagents/ConditionsReference(s)
5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole4,5-Diamino-1-(2'-hydroxyethyl)pyrazoleCatalytic Hydrogenation google.com
5-Amino-4-nitroso-1-n-hexyl-1H-pyrazole HCl salt4,5-Diamino-1-n-hexyl-1H-pyrazole hemisulfateHydrogenation (e.g., H₂/Pd-C) google.com
4-Hydroxyiminopyrazol-5-ones (tautomer of 4-nitrosopyrazol-5-ols)4-Aminopyrazol-5-ol hydrochloridesSnCl₂ in concentrated HCl mdpi.com

Construction of Fused Heterocyclic Ring Systems

The strategic placement of amino and nitroso (or its reduced amino) groups on the pyrazole (B372694) ring makes this compound a versatile precursor for the construction of various fused heterocyclic systems.

Imidazo[4,5-c]pyrazole (B1259334) Synthesis

The 4,5-diaminopyrazoles derived from the reduction of this compound are key building blocks for the synthesis of imidazo[4,5-c]pyrazoles. researchgate.net The cyclization of 4,5-diaminopyrazoles with various reagents can lead to the formation of the imidazole (B134444) ring fused to the pyrazole core. For example, the reaction of 4,5-diaminopyrazoles with reagents like glyoxal (B1671930) can afford imidazo[4,5-c]pyrazole derivatives. researchgate.net

A notable method involves the cyclocondensation of 5-alkylamino-4-nitrosopyrazole by refluxing with dry pyridine (B92270) to yield imidazo[4,5-c]pyrazoles. scirp.org Additionally, copper-catalyzed amidine cyclization of N'-(4-halopyrazol-5-yl)amidines, which can be derived from 5-aminopyrazoles, provides a synthetic route to 4-substituted imidazo[4,5-c]pyrazoles. nih.govacs.org

Starting MaterialReagent(s)Fused ProductReference(s)
5-Alkylamino-4-nitrosopyrazoleDry Pyridine (reflux)Imidazo[4,5-c]pyrazole scirp.org
4,5-Diaminopyrazole derivativesGlyoxalImidazo[4,5-c]pyrazole researchgate.net
N'-(4-Halopyrazol-5-yl)amidinesCopper catalysts4-Substituted Imidazo[4,5-c]pyrazoles nih.govacs.org

Pyrazolo[3,4-d]pyrimidine Formation

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles synthesized from precursors derived from this compound. The synthesis generally involves the cyclization of 4,5-disubstituted pyrazoles where one substituent is an amino group and the other is a group that can participate in ring closure to form the pyrimidine (B1678525) ring.

For instance, 5-amino-1H-pyrazole-4-carbonitriles, which can be seen as derivatives of the 4,5-diaminopyrazole scaffold, are common starting materials. mdpi.comsemanticscholar.org Reaction of these aminocyanopyrazoles with reagents like formamide (B127407), formic acid, or triethyl orthoformate leads to the formation of the pyrazolo[3,4-d]pyrimidine core. mdpi.com Specifically, heating 5-amino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitrile with formamide results in the corresponding [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine. mdpi.com

Starting MaterialReagent(s)Fused ProductReference(s)
5-Amino-1-substituted-pyrazole-4-carbonitrileFormamidePyrazolo[3,4-d]pyrimidine mdpi.com
5-Amino-1-substituted-pyrazole-4-carbonitrileFormic AcidPyrazolo[3,4-d]pyrimidin-4(3H)one mdpi.com
Ethyl N-4-cyano-1-(4-substituted)-1H-pyrazol-5-ylformimidateAmines or Arylhydrazines4-Substituted Pyrazolo[3,4-d]pyrimidines semanticscholar.org

Pyrazolo[5,1-c]google.comcir-safety.orgccspublishing.org.cntriazine Derivatives

The synthesis of pyrazolo[5,1-c] google.comcir-safety.orgccspublishing.org.cntriazines can also originate from pyrazole derivatives bearing reactive groups at the 4 and 5 positions. While direct synthesis from this compound is not explicitly detailed, the general strategy involves the diazotization of a 5-aminopyrazole derivative followed by coupling and cyclization.

For example, 5-amino-4-arylazo-3-methyl-1H-pyrazoles can be diazotized and then coupled with active methylene (B1212753) compounds like ethyl benzoylacetate. The resulting intermediate can then be cyclized by heating in glacial acetic acid to afford pyrazolo[5,1-c] google.comcir-safety.orgccspublishing.org.cntriazine dyestuffs. researchgate.net This highlights the utility of the 5-aminopyrazole scaffold, accessible from 4-nitroso precursors, in constructing the triazine ring.

Starting MaterialKey StepsFused ProductReference(s)
5-Amino-4-arylazo-3-methyl-1H-pyrazoles1. Diazotization 2. Coupling with ethyl benzoylacetate 3. Cyclization in acetic acidPyrazolo[5,1-c] google.comcir-safety.orgccspublishing.org.cntriazine derivatives researchgate.net

Role as a Versatile Synthetic Intermediate for Diverse Chemical Scaffolds

As evidenced by the preceding sections, this compound is a highly versatile synthetic intermediate. Its true utility lies in its role as a masked 1,2-diamine synthon. The nitroso group can be readily reduced to an amino group, providing access to 4,5-diaminopyrazoles. google.com This diamino functionality is the key to its broad applicability in constructing a variety of fused heterocyclic systems.

The strategic placement of the two adjacent amino groups in the pyrazole ring allows for facile cyclization reactions with a range of dielectrophiles or reagents containing two reactive centers. This leads to the formation of five- or six-membered rings fused to the pyrazole core, resulting in bicyclic heteroaromatic systems of significant chemical and potential biological interest.

The scope of its applications includes the synthesis of:

Imidazo[4,5-c]pyrazoles : Formed by the reaction of the derived 4,5-diaminopyrazoles with one-carbon synthons. researchgate.netscirp.org

Pyrazolo[3,4-d]pyrimidines : Constructed through the cyclization of appropriately functionalized 4,5-disubstituted pyrazoles, often involving a cyano or ester group at the 4-position. mdpi.comsemanticscholar.org

Pyrazolo[5,1-c] google.comcir-safety.orgccspublishing.org.cntriazines : Accessible through multi-step sequences that utilize the reactivity of the 5-amino group. researchgate.net

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